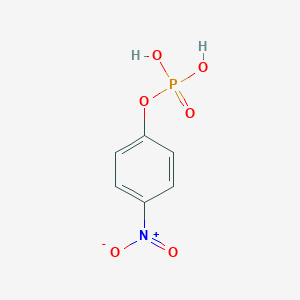

4-Nitrophenyl Phosphate

Description

4-nitrophenylphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Homo sapiens with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to mono(4-nitrophenyl) ester of phosphoric acid

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKIHKMTEMTJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32348-90-6 (magnesium salt), 32348-91-7 (di-ammonium salt), 4264-83-9 (di-hydrochloride salt), 54306-27-3 (hydrochloride salt) | |

| Record name | Nitrophenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60861876 | |

| Record name | 4-Nitrophenylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-13-2, 12778-12-0 | |

| Record name | 4-Nitrophenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrophenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl phosphoric acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012778120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrophenyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NF9TE3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrophenyl Phosphate (pNPP): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemistry, applications, and methodologies of 4-Nitrophenyl Phosphate, a critical reagent in phosphatase research and diagnostics.

Introduction

This compound (pNPP), a synthetic organophosphate compound, is an indispensable tool in biochemical and clinical research.[1] It serves as a versatile and widely used chromogenic substrate for the detection and quantification of various phosphatase enzymes, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs).[1][2] The utility of pNPP lies in its straightforward enzymatic hydrolysis to produce a distinctively yellow-colored end-product, 4-nitrophenol (pNP), which allows for simple and sensitive spectrophotometric measurement of enzyme activity.[2][3] This technical guide provides a comprehensive overview of pNPP, its chemical properties, and its application in key experimental protocols, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

This compound is commercially available in several forms, most commonly as the disodium salt hexahydrate, which is favored for its enhanced stability and solubility in aqueous solutions.[1] The key chemical and physical properties of pNPP are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | 4-Nitrophenyl dihydrogen phosphate[2] |

| Synonyms | p-Nitrophenyl Phosphate, pNPP, 4-NPP[4] |

| Chemical Formula | C₆H₆NO₆P (Free acid)[2], C₆H₄NO₆PNa₂ · 6H₂O (Disodium salt hexahydrate)[5] |

| Molecular Weight | 219.09 g/mol (Free acid)[2], 371.14 g/mol (Disodium salt hexahydrate)[5] |

| CAS Number | 330-13-2 (Free acid)[2], 4264-83-9 (Disodium salt hexahydrate) |

| Appearance | White to slightly yellow crystalline powder[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | >300 °C[4] |

| Solubility in Water | >50 mg/mL[4] |

| Solubility in Ethanol | ~10 mg/mL[6] |

| λmax (absorbance maximum) | 405 nm (for the product, p-nitrophenol)[2] |

| Molar Extinction Coefficient (ε) of p-nitrophenol | 1.83 x 10⁴ M⁻¹cm⁻¹ at 405 nm |

| Storage Temperature | -20°C[6] |

Mechanism of Action

The fundamental principle behind the use of pNPP as a phosphatase substrate is a straightforward enzymatic reaction. In the presence of a phosphatase enzyme, pNPP is hydrolyzed, cleaving the phosphate group and releasing inorganic phosphate (Pi) and 4-nitrophenol (pNP).[2] In alkaline conditions, pNP is deprotonated to form the 4-nitrophenolate ion, which exhibits a strong yellow color with a maximum absorbance at 405 nm.[2] The intensity of the yellow color is directly proportional to the amount of pNP produced, which in turn is a measure of the phosphatase activity.

Figure 1. Enzymatic hydrolysis of this compound (pNPP).

Applications in Research and Drug Development

The measurement of phosphatase activity is crucial in numerous areas of biological research and drug development. Phosphatases play a pivotal role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and metabolic diseases.

Enzyme-Linked Immunosorbent Assay (ELISA)

One of the most common applications of pNPP is in ELISA, where alkaline phosphatase is frequently used as a reporter enzyme conjugated to a secondary antibody.[3] The addition of pNPP as the substrate allows for a colorimetric readout to quantify the amount of target antigen or antibody in a sample.[3]

Enzyme Kinetics and Inhibitor Screening

pNPP is an excellent substrate for studying the kinetics of phosphatase enzymes. By measuring the rate of p-nitrophenol formation at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This is invaluable for characterizing enzyme behavior and for high-throughput screening of potential phosphatase inhibitors in drug discovery programs.

Table 3: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP

| Buffer Condition | Km (M) | Vmax (µmoles/min/unit) |

| 50 mM Tris-HCl, pH 11, 37°C | 7.6 x 10⁻⁴ | 3.12 |

| 100 mM Glycine-NaOH, pH 9.5, 37°C | 4.0 x 10⁻⁴ | 1.6 |

Data sourced from a study on the kinetic behavior of calf intestinal alkaline phosphatase.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Alkaline Phosphatase Activity Assay in an ELISA Workflow

This protocol outlines the final steps of an indirect ELISA using an alkaline phosphatase-conjugated secondary antibody and pNPP for detection.

Materials:

-

Microplate with captured antigen and bound primary and secondary antibodies

-

pNPP substrate solution (e.g., 1 mg/mL pNPP in diethanolamine buffer, pH 9.8, with 0.5 mM MgCl₂)

-

Stop solution (3 M NaOH)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

After incubation with the alkaline phosphatase-conjugated secondary antibody, wash the microplate wells thoroughly (e.g., 3-5 times) with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

-

Add 100 µL of the pNPP substrate solution to each well.

-

Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

-

Stop the reaction by adding 50 µL of 3 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of alkaline phosphatase activity, and thus to the amount of target molecule present in the sample.

Figure 2. ELISA detection workflow using pNPP.

Protocol 2: Acid Phosphatase Activity Assay

This protocol is designed to measure the activity of acid phosphatase in a sample.

Materials:

-

Sample containing acid phosphatase (e.g., cell lysate)

-

Citrate buffer (e.g., 90 mM, pH 4.8)

-

pNPP solution (e.g., 15.2 mM in purified water)

-

Stop solution (e.g., 100 mM NaOH)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

In a reaction tube or microplate well, combine 0.5 mL of citrate buffer and 0.5 mL of pNPP solution.

-

Add 0.1 mL of the sample containing acid phosphatase to initiate the reaction. For a blank, add 0.1 mL of purified water instead of the sample.

-

Incubate the reaction mixture at 37°C for a defined period, for example, 10 minutes.

-

Stop the reaction by adding a sufficient volume of stop solution.

-

Measure the absorbance at 410 nm. The net absorbance (sample absorbance minus blank absorbance) is proportional to the acid phosphatase activity.

Protocol 3: Protein Tyrosine Phosphatase (PTP) Activity Assay

This protocol provides a basic method for measuring the activity of PTPs.

Materials:

-

Purified PTP or immunoprecipitated PTP

-

PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

pNPP solution (e.g., 10 mM in PTP assay buffer)

-

Stop solution (e.g., 1 M NaOH)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

In a microplate well, add the purified or immunoprecipitated PTP to the PTP assay buffer.

-

Initiate the reaction by adding the pNPP solution to a final concentration of, for example, 1-2 mM.

-

Incubate the reaction at 30°C for a suitable time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Read the absorbance at 405 nm.

Signaling Pathways and Drug Development

Phosphatases are key regulators of a multitude of signaling pathways that control cellular processes such as growth, proliferation, and apoptosis. For instance, alkaline phosphatase is involved in bone metabolism and has been identified as a therapeutic target in various diseases. In cancer research, the overexpression of certain phosphatases is a hallmark of several malignancies, making them attractive targets for drug development. The ability to accurately measure phosphatase activity using pNPP is therefore fundamental to the discovery and development of novel therapeutics that modulate these signaling pathways.

Figure 3. Role of phosphatases in signaling and their assay using pNPP.

Conclusion

This compound remains a cornerstone substrate in phosphatase research due to its reliability, sensitivity, and ease of use. Its application in a wide array of assays, from routine ELISAs to detailed kinetic studies for drug discovery, underscores its importance in both basic and applied science. This technical guide provides researchers and drug development professionals with a comprehensive resource on the properties, methodologies, and applications of pNPP, facilitating its effective use in the laboratory. The continued use of pNPP will undoubtedly contribute to further advancements in our understanding of phosphatase biology and the development of novel therapeutics targeting these critical enzymes.

References

- 1. This compound | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(4-nitrophenyl) phosphate CAS#: 645-15-8 [m.chemicalbook.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound(2-) | C6H4NO6P-2 | CID 4686862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 4-Nitrophenyl Phosphate (pNPP) for Researchers and Drug Development Professionals

Introduction

4-Nitrophenyl Phosphate (pNPP) is a widely used chromogenic substrate for the determination of phosphatase activity.[1][2][3] Its reliability and the simplicity of its detection method have made it an indispensable tool in various biochemical and clinical assays, most notably in Enzyme-Linked Immunosorbent Assays (ELISA). This technical guide provides a comprehensive overview of the chemical properties of pNPP, detailed experimental protocols for its use, and visual workflows to aid in experimental design and execution.

Core Chemical and Physical Properties

pNPP is a synthetic aryl phosphate ester.[1] It is most commonly available as a disodium salt hexahydrate, which offers enhanced stability and solubility in aqueous solutions.[1][3][4][5][6][7]

Table 1: Physicochemical Properties of this compound (pNPP) and its Common Salt

| Property | This compound (Free Acid) | This compound Disodium Salt Hexahydrate |

| Synonyms | pNPP, 4-NPP, p-Nitrophenyl dihydrogen phosphate | pNPP disodium salt, Disodium this compound hexahydrate |

| Molecular Formula | C₆H₆NO₆P[1][2][8] | C₆H₄NNa₂O₆P · 6H₂O[4][5][7][9] |

| Molecular Weight | 219.09 g/mol [1][2][8] | 371.14 g/mol [4][5][6][7][9] |

| Appearance | White to slightly yellow crystalline powder[1][9] | White to yellow crystalline powder[7] |

| Melting Point | >300 °C[1][7] | >300 °C[7] |

| Solubility in Water | Soluble | Highly soluble (>50 mg/mL)[1][4][9] |

| Solubility in Organic Solvents | Sparingly soluble in ethanol, less soluble in non-polar solvents like acetone[1] | Sparingly soluble in ethanol |

| pKa (phenolic moiety) | ~7.1[1] | Not applicable |

Stability and Storage

Proper storage of pNPP is crucial for maintaining its activity. The solid form, particularly the disodium salt hexahydrate, is stable for extended periods when stored correctly.

Table 2: Stability and Storage Recommendations for pNPP

| Form | Recommended Storage Temperature | Stability | Light Sensitivity |

| Solid (Powder/Tablets) | -20°C[4][10] or 2-8°C[9][11] | 24 months or longer[9][11] | Protect from light[9][11] |

| Stock Solutions | -20°C | Up to 4 weeks (freshly prepared is recommended)[10] | Protect from light[10] |

| Working Solutions | 2-8°C | Should be prepared fresh before use[10] | Protect from light |

Principle of Detection

The utility of pNPP in enzyme assays lies in its enzymatic hydrolysis by phosphatases. In the presence of a phosphatase, such as alkaline phosphatase (ALP) or acid phosphatase, pNPP is hydrolyzed to 4-nitrophenol (pNP) and inorganic phosphate.[2][3] Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at 405 nm.[1][2] The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced, and thus to the activity of the phosphatase.

Table 3: Spectrophotometric Properties for pNPP Assay

| Analyte | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) |

| 4-nitrophenol (pNP) | 405 nm[1][2] | 18,000 M⁻¹cm⁻¹[1][10][12] |

Experimental Protocols

The following are detailed methodologies for common assays utilizing pNPP.

Alkaline Phosphatase (ALP) Activity Assay

This protocol is designed for the colorimetric determination of ALP activity in various samples.

Materials:

-

pNPP Substrate Solution (e.g., 5 mM pNPP in a suitable buffer)

-

Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 or 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4)

-

Stop Solution (e.g., 3 M NaOH)

-

Sample containing alkaline phosphatase

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare pNPP Working Solution: If using a stock solution, dilute it to the desired final concentration with the assay buffer. If using tablets, dissolve them in the assay buffer to the recommended concentration. Equilibrate the solution to the assay temperature (e.g., 25°C or 37°C).

-

Sample Preparation: Prepare serial dilutions of the sample containing ALP in the assay buffer.

-

Assay Setup:

-

Pipette 50 µL of each sample dilution into separate wells of the 96-well plate.

-

Prepare a blank control by adding 50 µL of assay buffer to at least one well.

-

-

Initiate Reaction: Add 50 µL of the pNPP working solution to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at the desired temperature. The incubation time can be optimized based on the enzyme activity.

-

Stop Reaction: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The ALP activity can be calculated using the molar extinction coefficient of 4-nitrophenol.

Enzyme-Linked Immunosorbent Assay (ELISA) with pNPP Substrate

This protocol outlines the final detection step of an ELISA using an alkaline phosphatase-conjugated secondary antibody and pNPP as the substrate.

Materials:

-

ELISA plate with immobilized antigen and bound primary and ALP-conjugated secondary antibodies

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

pNPP Substrate Solution (ready-to-use or freshly prepared)

-

Stop Solution (e.g., 3 M NaOH)

-

Microplate reader

Procedure:

-

Washing: After the final incubation with the ALP-conjugated secondary antibody, wash the wells of the ELISA plate thoroughly with the wash buffer (typically 3-5 times) to remove any unbound conjugate.

-

Substrate Addition: Add 100-200 µL of the pNPP substrate solution to each well.[13]

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light, for 15-60 minutes, or until sufficient color development is observed.

-

Stop Reaction (Optional but Recommended for Endpoint Assays): Add 50 µL of stop solution to each well.[13]

-

Measurement: Read the absorbance at 405 nm.

-

Data Analysis: The absorbance values are proportional to the amount of bound ALP, which in turn corresponds to the amount of target antigen in the sample.

Mandatory Visualizations

Enzymatic Hydrolysis of pNPP

The following diagram illustrates the enzymatic conversion of pNPP to the colored product, 4-nitrophenol.

References

- 1. neb.com [neb.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mabtech.com [mabtech.com]

- 4. This compound disodium salt hexahydrate CAS No.333338-18-4 Sigma [sigmaaldrich.com]

- 5. This compound, disodium salt hexahydrate [gbiosciences.com]

- 6. PNPP, Disodium Hexahydrate | C6H16NNa2O12P | CID 24802402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Disodium this compound | C6H4NNa2O6P | CID 77949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. ulab360.com [ulab360.com]

- 11. interchim.fr [interchim.fr]

- 12. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Chromogenic Workhorse: A Technical Guide to the pNPP Substrate and its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzyme kinetics and bioassays, the quest for reliable, sensitive, and quantifiable methods is paramount. One of the most established and widely utilized tools for the study of phosphatases is the chromogenic substrate, p-Nitrophenyl Phosphate (pNPP). This in-depth technical guide provides a comprehensive overview of the core mechanism of action of pNPP, detailed experimental protocols, and key quantitative data to empower researchers in their scientific endeavors.

Core Mechanism: The Enzymatic Hydrolysis of pNPP

p-Nitrophenyl phosphate is a non-proteinaceous, chromogenic substrate used extensively for the assay of alkaline and acid phosphatases.[1][2][3] The fundamental principle of the pNPP-based assay lies in a straightforward enzymatic reaction. Phosphatases catalyze the hydrolysis of the phosphate ester bond in pNPP.[1][4] This cleavage results in the liberation of two products: inorganic phosphate and p-nitrophenol (pNP).[1][5]

While pNPP itself is colorless, the resulting p-nitrophenol, under alkaline conditions, is deprotonated to form the p-nitrophenolate ion, which imparts an intense yellow color to the solution.[1][5] This colored product has a maximum absorbance at 405 nm, allowing for the direct and convenient spectrophotometric quantification of enzyme activity.[1][2][4] The rate of p-nitrophenol formation is directly proportional to the phosphatase activity in the sample.

The enzymatic reaction can be visualized as follows:

References

pNPP stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of p-Nitrophenyl Phosphate (pNPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for p-nitrophenyl phosphate (pNPP), a widely used chromogenic substrate in phosphatase assays. Understanding the factors that influence pNPP stability is critical for obtaining accurate and reproducible experimental results. This document outlines recommended storage protocols, summarizes key stability data, and provides detailed experimental procedures for phosphatase activity assays.

Introduction to pNPP

p-Nitrophenyl phosphate is a non-specific substrate for a variety of phosphatases, including alkaline and acid phosphatases.[1] The enzymatic hydrolysis of pNPP yields p-nitrophenol (pNP) and inorganic phosphate.[2] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance at 405 nm.[1][2] This colorimetric change allows for the quantitative determination of phosphatase activity.[2]

pNPP Stability and Storage Conditions

The stability of pNPP is paramount for its effective use as a substrate. Degradation of pNPP can lead to increased background signal and inaccurate measurement of enzyme kinetics. The primary factors affecting pNPP stability are temperature, light, and pH.

Storage of Solid pNPP

Solid pNPP, typically available as a powder or tablets, is relatively stable when stored correctly. To ensure its longevity and performance, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for Solid pNPP

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[1][2] | Minimizes spontaneous hydrolysis and degradation. |

| 2-8°C for short-term storage. | Adequate for maintaining stability over shorter periods. | |

| Light | Store in the dark or in an amber vial.[2] | pNPP is light-sensitive and can degrade upon exposure to light.[2] |

| Moisture | Keep in a tightly sealed container in a dry environment. | pNPP is hygroscopic and can be hydrolyzed in the presence of moisture. |

Storage of pNPP Solutions

pNPP solutions are more susceptible to degradation than the solid form. The stability of pNPP in solution is highly dependent on the storage temperature, pH of the buffer, and exposure to light.

Table 2: Recommended Storage Conditions for pNPP Solutions

| Solution Type | Storage Temperature | Duration | Key Considerations |

| Stock Solution (in water) | -20°C | Up to 6 weeks[3] | Aliquoting is recommended to avoid multiple freeze-thaw cycles. |

| Reconstituted Substrate Solution (in buffer) | -20°C | Up to 4 weeks[4] | Stability may vary depending on the buffer composition. |

| 2-8°C | Up to 2 years (for some commercial stabilized solutions)[5] | Manufacturer's instructions should be followed. | |

| Working Solution | Room Temperature or 37°C | Prepare fresh before use.[1] | Prone to rapid degradation at higher temperatures and neutral to alkaline pH. |

Light Sensitivity: All pNPP solutions should be protected from light to prevent photochemical degradation.[1][2]

pH Considerations: The rate of non-enzymatic hydrolysis of pNPP is influenced by pH. While specific kinetic data across a broad pH range is not extensively published, it is generally understood that stability is compromised at alkaline pH, which is often the optimal condition for alkaline phosphatase activity. Therefore, it is crucial to prepare working solutions fresh and minimize the time between substrate addition and measurement.

Experimental Protocols

The following section details a standard protocol for a colorimetric phosphatase assay using pNPP.

Materials

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay Buffer (e.g., for alkaline phosphatase: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

Phosphatase-containing sample (e.g., purified enzyme, cell lysate)

-

Stop Solution (e.g., 3 M NaOH or 0.1 M NaOH)[5]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

-

pNPP Substrate Solution (Working Solution):

-

Equilibrate pNPP powder or tablets and the assay buffer to room temperature.

-

Dissolve pNPP in the assay buffer to the desired final concentration (e.g., 1 mg/mL).

-

This solution should be prepared fresh and protected from light.[1]

-

-

Enzyme Sample Dilutions:

-

Prepare serial dilutions of the phosphatase sample in the assay buffer to ensure the final absorbance reading falls within the linear range of the microplate reader.

-

Assay Procedure

-

Add 100 µL of the diluted enzyme samples to the wells of a 96-well microplate.

-

Include a blank control containing 100 µL of assay buffer without the enzyme.

-

Initiate the enzymatic reaction by adding 100 µL of the freshly prepared pNPP working solution to each well.

-

Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specific period (e.g., 15-30 minutes). The incubation time should be optimized based on the enzyme activity.

-

Stop the reaction by adding 50 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

Visualizations

pNPP Hydrolysis Reaction

The following diagram illustrates the enzymatic hydrolysis of pNPP to p-nitrophenol, which is then deprotonated to the yellow p-nitrophenolate ion under alkaline conditions.

Caption: Enzymatic hydrolysis of pNPP.

Experimental Workflow for a Phosphatase Assay

This diagram outlines the key steps in a typical pNPP-based phosphatase assay.

References

An In-depth Technical Guide to 4-Nitrophenyl Phosphate Disodium Salt Hexahydrate

For researchers, scientists, and professionals in drug development, 4-Nitrophenyl Phosphate (pNPP) disodium salt hexahydrate is a crucial reagent. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, particularly as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA).

Core Properties and Specifications

This compound disodium salt hexahydrate is a synthetic, organic compound widely utilized in biochemical assays.[1] Its primary application is as a substrate for various phosphatases, including alkaline and acid phosphatases.[2][3] The enzymatic hydrolysis of pNPP yields p-nitrophenol, a yellow-colored soluble end product, which can be quantified spectrophotometrically at 405 nm.[4][5]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Citations |

| Molecular Formula | C₆H₄NNa₂O₆P · 6H₂O | [1][2][6][7] |

| Molecular Weight | 371.14 g/mol | [1][8][9][10] |

| CAS Number | 333338-18-4 | [1][6][7] |

| Appearance | White to pale yellow crystalline powder | [3][7][11] |

| Solubility in Water | 100 mg/mL | [1][4] |

| Melting Point | >300 °C | [3][12] |

| Storage Temperature | -20°C, protect from light | [1][2][4] |

| Assay Purity | ≥97% to ≥99% | [1][4][10][13] |

| Absorbance Maximum (ε max) | ≥9600 cm⁻¹ M⁻¹ at 311 nm in 0.4 M Na₂CO₃ | [10][14] |

Experimental Protocols: Alkaline Phosphatase Assay

A common application for pNPP is in ELISA procedures to detect the activity of alkaline phosphatase (AP), which is often conjugated to a secondary antibody. The following is a detailed methodology for a typical AP-based ELISA.

Materials:

-

This compound disodium salt hexahydrate

-

Diethanolamine or Glycine buffer

-

Magnesium Chloride (MgCl₂)

-

Zinc Chloride (ZnCl₂) (for Glycine buffer)

-

Sodium Hydroxide (NaOH) solution (3 N or 2 N) for stopping the reaction

-

Microplate reader

Buffer Preparation:

-

1 M Diethanolamine Buffer (pH 9.8) with 0.5 mM MgCl₂:

-

0.1 M Glycine Buffer (pH 10.4) with 1 mM MgCl₂ and 1 mM ZnCl₂:

Substrate Solution Preparation:

-

Allow the this compound disodium salt hexahydrate powder to warm to room temperature before opening.[5][15]

-

Freshly prepare the substrate solution before use as it is unstable in solution.[10][14]

-

Dissolve the pNPP powder in the chosen buffer (Diethanolamine or Glycine) to a typical concentration of 1 mg/mL.[5][11] For example, dissolve 10 mg of pNPP in 10 mL of buffer.[15]

Assay Procedure:

-

Add 100-200 µL of the prepared pNPP substrate solution to each well of the microplate.[5][15]

-

Incubate the plate at room temperature for approximately 30 minutes, or until sufficient yellow color develops.[5][15] The incubation should be carried out in the dark.[5]

-

The reaction can be monitored kinetically with an ELISA reader at 405 nm.[15]

-

Alternatively, the reaction can be stopped by adding 50 µL of 2 N or 3 N NaOH to each well.[1][4][15]

-

Measure the absorbance of the yellow p-nitrophenolate ion product at 405 nm using a microplate reader.[4][15]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in an ELISA protocol utilizing this compound disodium salt hexahydrate as a substrate for alkaline phosphatase.

References

- 1. This compound disodium salt hexahydrate CAS No.333338-18-4 Sigma [sigmaaldrich.com]

- 2. goldbio.com [goldbio.com]

- 3. 4264-83-9 CAS | this compound DISODIUM SALT | Laboratory Chemicals | Article No. 05025 [lobachemie.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. This compound, disodium salt hexahydrate [gbiosciences.com]

- 8. mpbio.com [mpbio.com]

- 9. PNPP, Disodium Hexahydrate | C6H16NNa2O12P | CID 24802402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ulab360.com [ulab360.com]

- 12. This compound DISODIUM SALT HEXAHYDRATE | 333338-18-4 [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the p-NPP Hydrolysis Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the p-nitrophenyl phosphate (pNPP) hydrolysis reaction, a fundamental tool in biochemical and clinical research. We will delve into the core mechanism, enzymatic kinetics, experimental protocols, and its application in various research and drug development contexts.

Introduction to pNPP Hydrolysis

The hydrolysis of p-nitrophenyl phosphate (pNPP) is a widely used chromogenic assay for detecting and quantifying the activity of phosphatases, particularly alkaline phosphatase (AP) and acid phosphatase (ACP).[1] pNPP, a colorless substrate, is enzymatically hydrolyzed by phosphatases to produce p-nitrophenol (pNP) and inorganic phosphate.[1] Under alkaline conditions, pNP is deprotonated to form the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[1][2] The intensity of this yellow color, which can be quantified by measuring its absorbance at 405 nm, is directly proportional to the amount of pNP produced and thus to the phosphatase activity.[1][3]

The simplicity, cost-effectiveness, and sensitivity of the pNPP assay have made it a staple in various applications, including enzyme-linked immunosorbent assays (ELISAs), kinetic studies of enzymes, and the screening of potential enzyme inhibitors in drug discovery.[1][4]

The Reaction Mechanism

The enzymatic hydrolysis of pNPP by alkaline phosphatase proceeds via a two-step mechanism involving the formation of a covalent phosphoryl-enzyme intermediate:

-

Phosphorylation of the Enzyme: A serine residue in the active site of the alkaline phosphatase acts as a nucleophile, attacking the phosphorus atom of pNPP. This results in the formation of a transient pentavalent intermediate, which then collapses to release the p-nitrophenolate ion and a phosphoryl-enzyme intermediate. Positively charged amino acid residues, such as histidine, are thought to stabilize the negatively charged intermediate.

-

Dephosphorylation of the Enzyme: The phosphoryl-enzyme intermediate then reacts with a water molecule. The water molecule, likely activated by a basic amino acid residue, acts as a nucleophile, attacking the phosphorus atom of the phosphoryl-enzyme intermediate. This leads to the formation of another pentavalent intermediate, which subsequently breaks down to release inorganic phosphate and regenerate the free enzyme for another catalytic cycle.[5]

The rate-determining step of this reaction can vary depending on the pH. At alkaline pH (above 8), the phosphorylation of the enzyme is generally the rate-limiting step.[5]

Quantitative Data Presentation

The kinetic parameters of the pNPP hydrolysis reaction are influenced by several factors, including the source of the phosphatase, pH, temperature, and buffer composition. The following tables summarize key quantitative data from studies on calf intestinal alkaline phosphatase (CIAP) and other phosphatases.

Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP at 37°C [6][7]

| Buffer (Concentration) | pH | Vmax (µmoles/min/unit) | Km (M) | Kcat (s⁻¹) |

| Tris-HCl (50 mM) | 11.0 | 3.12 | 7.6 x 10⁻⁴ | 82.98 |

| Glycine-NaOH (100 mM) | 9.5 | 1.6 | 4.0 x 10⁻⁴ | 42.55 |

Table 2: Optimal Conditions for pNPP Hydrolysis by Alkaline Phosphatase

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Calf Intestinal | 11.0 (in Tris-HCl) | 45 | [6][7] |

| Halobacterium salinarum | 8.5 (in Tris-HCl) | 40 | [8] |

| Bovine Intestinal | ~8.6 (literature value) | Room Temperature / 37 | [9] |

Table 3: Molar Extinction Coefficient of p-Nitrophenol

| Condition | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Alkaline | 405 | 1.78 x 10⁴ | [10] |

| CTAB reversed micelles (40°C) | 400 | 1.13 x 10⁴ | [8] |

Experimental Protocols

Below are detailed methodologies for performing a standard pNPP assay to determine alkaline phosphatase activity.

4.1. General pNPP Assay Protocol

This protocol is a generalized procedure and may require optimization based on the specific enzyme and experimental conditions.

Materials:

-

p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 5 mM in a suitable buffer).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-11.0, containing MgCl₂ and ZnCl₂).

-

Enzyme solution (alkaline phosphatase).

-

Stop Solution (e.g., 2 M NaOH or 3 M NaOH).

-

Microplate reader capable of measuring absorbance at 405 nm.

-

96-well microplate.

Procedure:

-

Reagent Preparation: Prepare fresh pNPP substrate solution and allow all reagents to equilibrate to the desired assay temperature (e.g., room temperature or 37°C).[9][10]

-

Assay Setup:

-

Sample Wells: Add a specific volume of the enzyme sample to the wells of a 96-well plate.

-

Blank/Control Wells: Add the same volume of assay buffer without the enzyme to serve as a blank control.[10]

-

-

Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.[10]

-

Incubation: Incubate the plate at the desired temperature for a specific period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.[10][11] The plate should be protected from light during incubation.[1]

-

Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The stop solution raises the pH, which stops the enzyme and maximizes the yellow color of the p-nitrophenolate ion.[1][11]

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank control from the absorbance of the sample wells. The alkaline phosphatase activity can then be calculated using the molar extinction coefficient of pNP and the Beer-Lambert law.

4.2. Protocol for Determining Kinetic Parameters (Km and Vmax)

This protocol involves measuring the initial reaction rates at various substrate concentrations.

Procedure:

-

Prepare a series of pNPP substrate solutions with varying concentrations.

-

For each substrate concentration, perform the pNPP assay as described in section 4.1, ensuring that the measurements are taken within the initial linear phase of the reaction. This may require taking kinetic readings at short intervals or performing endpoint assays at multiple time points.

-

Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.[9] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Mandatory Visualizations

Diagram 1: Enzymatic Hydrolysis of pNPP by Alkaline Phosphatase

Caption: The enzymatic hydrolysis of pNPP by alkaline phosphatase to produce a colored product.

Diagram 2: General Experimental Workflow for pNPP Assay

References

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. scispace.com [scispace.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sciencellonline.com [sciencellonline.com]

4-Nitrophenyl Phosphate (pNPP): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chromogenic substrate 4-Nitrophenyl Phosphate (pNPP), its biochemical applications, and procedural guidelines for its use in scientific research.

Introduction

This compound (pNPP) is a widely utilized chromogenic substrate for the detection and quantification of various phosphatases, most notably alkaline phosphatase (AP) and acid phosphatase.[1][2] Its application is fundamental in numerous biochemical assays, particularly in the enzyme-linked immunosorbent assay (ELISA) technique.[3][4][5] The enzymatic hydrolysis of the colorless pNPP molecule yields a yellow-colored product, 4-nitrophenol (pNP), which allows for convenient colorimetric measurement of enzyme activity.[1][6] This guide provides a detailed overview of pNPP, including its chemical properties, kinetic parameters, experimental protocols, and its role in relevant biological pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

pNPP is commercially available as a disodium salt, often in a hexahydrate form.[7] It is a solid, crystalline powder, typically white to slightly yellow in appearance.[7][8] The compound is soluble in water, forming a clear to slightly yellow solution.[7] For optimal stability, pNPP should be stored at low temperatures, typically -20°C or between 2-8°C, and protected from light.[1][7][9]

General Properties of this compound Disodium Salt Hexahydrate

| Property | Value | Reference |

| Chemical Formula | C₆H₄NNa₂O₆P · 6H₂O | [7] |

| Molecular Weight | 371.1 D | [7] |

| Appearance | White to slightly yellow crystalline powder | [7] |

| Solubility in Water | 50 mg/mL | [7] |

| Storage Temperature | -20°C or 2-8°C, protect from light | [1][7][9] |

| CAS Number | 4264-83-9 | [7] |

Principle of Detection

The utility of pNPP as a chromogenic substrate lies in the enzymatic cleavage of its phosphate group by a phosphatase. This reaction liberates inorganic phosphate and 4-nitrophenol (pNP).[1] Under alkaline conditions, pNP is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[1][10] The intensity of the yellow color is directly proportional to the amount of pNP produced, which in turn correlates with the activity of the phosphatase enzyme.[11]

The molar extinction coefficient of 4-nitrophenol is a critical parameter for calculating enzyme activity. Its value is highly dependent on the pH of the solution.

Molar Absorptivity of 4-Nitrophenol

| Condition | Molar Absorptivity (ε) | Wavelength | Reference |

| 10 mmol/L NaOH (pH > 9.2) | 18,380 ± 90 L·mol⁻¹·cm⁻¹ | 401 nm | [12] |

| pH 10.2 | ~2.1 x 10⁴ M⁻¹·cm⁻¹ | Not Specified | [13] |

| pH 7.4 | ~9,000 M⁻¹·cm⁻¹ | Not Specified | [13] |

| General Alkaline Conditions | 1.78 x 10⁴ M⁻¹·cm⁻¹ | 405 nm | [14] |

| General Alkaline Conditions | 18,000 M⁻¹·cm⁻¹ | 405 nm | [15] |

Enzymatic Reaction and Kinetics

The hydrolysis of pNPP by alkaline phosphatase has been extensively studied. The kinetic parameters, including the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat), are influenced by factors such as pH, temperature, and buffer composition.[16]

Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP at 37°C

| Buffer Condition | Km (M) | Vmax (µmoles·min⁻¹·unit⁻¹) | kcat (s⁻¹) | Optimal pH | Reference |

| 50 mM Tris-HCl | 7.6 x 10⁻⁴ | 3.12 | 82.98 | 11 | [17][18] |

| 100 mM Glycine-NaOH | 4.0 x 10⁻⁴ | 1.6 | 42.55 | 9.5 | [17][18] |

The enzyme exhibits a high temperature optimum of 45°C at pH 11.[17] It is important to note that substrate inhibition can occur at pNPP concentrations above 1.5 mM, except at a high pH of 11.

Experimental Protocols

pNPP is a versatile substrate used in various phosphatase assays. The following are detailed protocols for its application in a standard ELISA and a general phosphatase activity assay.

pNPP-based ELISA Protocol

This protocol outlines the final steps of an indirect ELISA where an alkaline phosphatase-conjugated secondary antibody is used for detection.

Materials:

-

Microplate with captured antigen and bound primary and AP-conjugated secondary antibodies

-

pNPP Substrate Solution (e.g., 1 mg/mL pNPP in a suitable buffer)

-

Substrate Buffer (e.g., 1 M Diethanolamine, pH 9.8, with 0.5 mM MgCl₂)[5][19] or 0.1 M Glycine, pH 10.4, with 1 mM MgCl₂ and 1 mM ZnCl₂[5][19]

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Washing: After incubation with the AP-conjugated antibody, wash the microplate wells thoroughly to remove any unbound conjugate. A common wash buffer is PBS with 0.05% Tween 20. Perform at least four washes.[21][22]

-

Substrate Preparation: If using pNPP tablets or powder, prepare the substrate solution fresh by dissolving it in the appropriate substrate buffer to a final concentration of 1 mg/mL.[19][20] Ready-to-use pNPP solutions are also commercially available.[4][21] Allow the solution to reach room temperature before use.[21][23]

-

Substrate Addition: Add 100-200 µL of the pNPP substrate solution to each well.[19][22]

-

Incubation: Incubate the plate at room temperature or 37°C, protected from direct light.[21] Incubation times can range from 10 to 60 minutes, depending on the desired signal intensity.[20][24]

-

Stopping the Reaction (Optional for Endpoint Assays): To stop the color development, add 50 µL of Stop Solution (e.g., 2 M NaOH) to each well.[20][23]

-

Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[5][21] If the reaction was not stopped, this should be done promptly. Stopped reactions are stable for several hours.[21]

General Phosphatase Activity Assay

This protocol can be adapted for measuring the activity of various phosphatases in biological samples.

Materials:

-

Phosphatase-containing sample (e.g., cell lysate, purified enzyme)

-

Assay Buffer (pH should be optimized for the specific phosphatase, e.g., pH 5.5 for acid phosphatases, pH 7.2 for neutral phosphatases, or pH > 8.5 for alkaline phosphatases)[11][24][25]

-

pNPP Substrate Stock Solution

-

Stop Solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the phosphatase sample in the appropriate assay buffer to ensure the final measurements fall within the linear range of the assay.[11]

-

Reaction Setup: In a 96-well plate, add a defined volume of the diluted sample to each well. Include a blank control containing only the assay buffer.[24]

-

Initiate Reaction: Add a defined volume of pNPP substrate to each well to start the reaction. The final concentration of pNPP may need to be optimized.[24]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes), protected from light.[11]

-

Stop Reaction: Add a defined volume of Stop Solution to each well to terminate the reaction and ensure full color development of the pNP product.[24]

-

Measure Absorbance: Read the absorbance at 405 nm.[24]

-

Calculate Activity: Subtract the absorbance of the blank from the sample readings. Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNP at the assay pH, c is the concentration of pNP, and l is the path length of the light through the solution.

Signaling Pathways and Applications in Drug Development

Alkaline phosphatase is not merely a reporter enzyme but plays a crucial role in various physiological processes, including bone mineralization, dephosphorylation of signaling molecules, and modulation of inflammatory responses.[26][27] For instance, tissue-nonspecific alkaline phosphatase (TNAP) is essential for bone development.[26] Furthermore, ALP can regulate purinergic signaling by hydrolyzing extracellular ATP.[26] The activity of ALP itself can be modulated by signaling pathways, such as the p38 MAP kinase pathway in osteoblast-like cells.[28]

In the context of drug development, pNPP-based assays are invaluable for:

-

High-Throughput Screening (HTS): The simplicity and robustness of the pNPP assay make it suitable for screening large compound libraries for inhibitors or activators of phosphatases.[6][25]

-

Enzyme Characterization: pNPP assays are used to determine the kinetic properties of phosphatases and to study the mechanism of action of potential drug candidates.[29]

-

Biomarker Detection: Elevated levels of specific phosphatases can be biomarkers for diseases such as liver or bone disorders.[27][30] pNPP-based ELISAs are used to quantify these biomarkers.

Visualizations

Enzymatic Reaction of pNPP

Caption: Enzymatic hydrolysis of pNPP by Alkaline Phosphatase.

General ELISA Workflow Using pNPP

Caption: Workflow of an ELISA utilizing pNPP for detection.

Alkaline Phosphatase in Signaling

Caption: Regulation of ALP activity via the p38 MAPK pathway.

Conclusion

This compound remains an indispensable tool in biochemical and clinical research due to its reliability, cost-effectiveness, and ease of use.[1][31] Its application in ELISAs and other enzyme assays provides a sensitive and quantitative method for detecting phosphatase activity.[5][14] A thorough understanding of its chemical properties, the kinetics of its enzymatic conversion, and optimized experimental protocols is paramount for obtaining accurate and reproducible results. For professionals in drug development, pNPP-based assays offer a robust platform for high-throughput screening and mechanistic studies of phosphatase modulators, thereby accelerating the discovery of new therapeutic agents.[32]

References

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. p-Nitrophenyl Phosphate (pNPP) Tablets - 20mg [pharma-industry-review.com]

- 3. biocompare.com [biocompare.com]

- 4. stemcell.com [stemcell.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. custombiotech.roche.com [custombiotech.roche.com]

- 8. 4264-83-9 CAS | this compound DISODIUM SALT | Laboratory Chemicals | Article No. 05025 [lobachemie.com]

- 9. goldbio.com [goldbio.com]

- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 11. sciencellonline.com [sciencellonline.com]

- 12. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 16. Kinetics of the alkaline phosphatase catalyzed hydrolysis of disodium p-nitrophenyl phosphate: effects of carbohydrate additives, low temperature, and freezing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. genaxxon.com [genaxxon.com]

- 20. interchim.fr [interchim.fr]

- 21. interchim.fr [interchim.fr]

- 22. pNPP Microwell Alkaline Phosphatase Stablized | Leinco [leinco.com]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]

- 25. resources.amsbio.com [resources.amsbio.com]

- 26. grokipedia.com [grokipedia.com]

- 27. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Regulation of alkaline phosphatase activity by p38 MAP kinase in response to activation of Gi protein-coupled receptors by epinephrine in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. my.clevelandclinic.org [my.clevelandclinic.org]

- 31. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. What are Alkaline phosphatase modulators and how do they work? [synapse.patsnap.com]

A Comprehensive Technical Guide on the Molar Extinction Coefficient of p-Nitrophenyl Phosphate (pNPP) in Alkaline Buffer for Researchers and Drug Development Professionals

Introduction

p-Nitrophenyl phosphate (pNPP) is a widely utilized chromogenic substrate in biochemical assays, particularly for the determination of alkaline phosphatase (ALP) and other phosphatase activities. The enzymatic hydrolysis of pNPP by phosphatases yields p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The intensity of this color is directly proportional to the amount of pNP produced, and thus to the enzyme activity. Accurate determination of this activity relies on the precise knowledge of the molar extinction coefficient (ε) of pNP in the specific alkaline buffer system used. This technical guide provides an in-depth overview of the molar extinction coefficient of pNPP's product, pNP, in alkaline buffers, details experimental protocols for its use, and illustrates the underlying biochemical reaction.

Quantitative Data on the Molar Extinction Coefficient of p-Nitrophenol

The molar extinction coefficient of p-nitrophenol is a critical parameter for calculating the concentration of the product formed in an enzymatic reaction and, consequently, the enzyme's activity. This value is dependent on factors such as pH, temperature, and the composition of the buffer. The data presented in the following table has been compiled from various sources to provide a comparative overview.

| Molar Extinction Coefficient (ε) | Wavelength (nm) | Conditions | Reference |

| 18,000 M⁻¹cm⁻¹ | 405 | Standard protein phosphatase buffer, reaction stopped with 1 N NaOH | [1][2] |

| 16,000 M⁻¹cm⁻¹ | 405 | For Mn²⁺-dependent protein phosphatases, reaction stopped with 0.5 M EDTA | [1][2] |

| 17,800 M⁻¹cm⁻¹ | 405 | Assay buffer with pH 7.2, for neutral phosphatases | [3][4] |

| 18,300 M⁻¹cm⁻¹ | 405 | In ELISA with AMP (2-amino-2-methyl-1-propanol)-based buffer | [5] |

| 18,330 M⁻¹cm⁻¹ | 405 | Tris-HCl buffer, pH 7.6, at 37°C | [6] |

| 17,300 M⁻¹cm⁻¹ | 400 | Corresponds to the conjugate base, p-nitrophenolate | [7] |

| 18,380 ± 90 L·mol⁻¹·cm⁻¹ | 401 | 10 mmol/L NaOH at 25°C | [8] |

| 18,300 M⁻¹cm⁻¹ | 410 | In alkaline pH for acid phosphatase assay, stopped with 0.1 N NaOH |

Note: The variation in the molar extinction coefficient values can be attributed to the different buffer systems and pH conditions under which the measurements were taken. It is crucial for researchers to use the extinction coefficient that most accurately reflects their specific experimental setup.

Experimental Protocols

The following sections provide detailed methodologies for a typical alkaline phosphatase assay using pNPP as a substrate.

I. Single-Point Spectrophotometric Assay

This protocol is suitable for determining enzyme activity at a specific time point.

Materials:

-

Alkaline Phosphatase (ALP) enzyme

-

pNPP substrate solution (e.g., 50 mM pNPP in a suitable buffer)

-

Protein phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.5, 0.1 M NaCl, 10 mM MgCl₂)

-

Stop solution (e.g., 1 N NaOH or 0.5 M EDTA)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a reaction mixture by combining the protein phosphatase buffer and any required cofactors.

-

Add the sample containing the alkaline phosphatase to the reaction mixture.

-

Initiate the reaction by adding the pNPP substrate solution to the reaction mixture. The final concentration of pNPP is typically in the range of 0.5-10 mM.[1][2]

-

Incubate the reaction at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 5-10 minutes).[1][2]

-

Stop the reaction by adding a volume of the stop solution. For instance, add 1 ml of 1 N NaOH to a 50 µl reaction volume.[1][2]

-

Measure the absorbance of the resulting yellow solution at 405 nm.

-

Calculate the concentration of the produced p-nitrophenol using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette or well, and c is the concentration.

II. Continuous Spectrophotometric Assay

This method allows for the real-time monitoring of enzyme activity.

Materials:

-

Same as for the single-point assay, excluding the stop solution.

Procedure:

-

Prepare the reaction mixture in a cuvette or microplate well.

-

Place the cuvette or plate in a spectrophotometer or microplate reader pre-set to the desired temperature.

-

Initiate the reaction by adding the pNPP substrate.

-

Immediately start recording the absorbance at 405 nm at regular intervals over a period of time.

-

The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

Biochemical Pathway and Experimental Workflow

The enzymatic hydrolysis of pNPP by alkaline phosphatase is a straightforward reaction. The following diagrams illustrate the signaling pathway and a typical experimental workflow.

Caption: Enzymatic hydrolysis of pNPP by Alkaline Phosphatase.

Caption: A typical experimental workflow for a pNPP assay.

References

- 1. neb.com [neb.com]

- 2. ulab360.com [ulab360.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Characterization of a Novel Mammalian Phosphatase Having Sequence Similarity to Schizosaccharomyces pombe PHO2 and Saccharomyces cereVisiae PHO13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solved para-Nitrophenol. is a weak acid with a pKa of 7.15 . | Chegg.com [chegg.com]

- 8. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 4-Nitrophenyl Phosphate

An In-depth Technical Guide to 4-Nitrophenyl Phosphate (pNPP)

Abstract

This compound (pNPP), a synthetic organophosphate compound, is a cornerstone of biochemical and clinical assays.[1] As a non-proteinaceous, chromogenic substrate, it is indispensable for the detection and quantification of various phosphatases, most notably alkaline phosphatase (AP) and acid phosphatase.[1][2] Its hydrolysis yields a distinct yellow product, enabling straightforward spectrophotometric measurement of enzyme activity. This property has led to its widespread adoption in applications ranging from enzyme-linked immunosorbent assays (ELISA) to fundamental enzyme kinetics research.[3][4] This guide provides a comprehensive overview of the discovery and history of pNPP, its chemical and physical properties, detailed experimental protocols for its use, and its role in modern biological research.

Discovery and History

While the precise date and discoverer of the initial synthesis of this compound are not well-documented in readily available literature, its history is intrinsically linked to the advancement of enzyme assays. The development of methods to measure phosphatase activity began much earlier, with colorimetric assays for inorganic phosphate, such as the Fiske and Subbarow method using a molybdate reagent, first described in 1925.

The innovation of pNPP was its function as a direct chromogenic substrate, simplifying the measurement of phosphatase activity. Instead of measuring the liberated phosphate, researchers could directly measure the colored p-nitrophenol product. This breakthrough led to its first significant application in a clinical setting for the determination of alkaline phosphatase activity in serum.[3]

With the development of enzyme immunoassays, pNPP's utility expanded significantly. It became a substrate of choice for alkaline phosphatase, one of the most common reporter enzymes used in ELISA.[3][5] The hydrolysis of the colorless pNPP to the soluble, yellow p-nitrophenolate provided a simple and sensitive method for signal detection, cementing its role in diagnostics and research.[3][6]

Chemical Properties and Data

pNPP is an aryl phosphate ester, formed through the mono-esterification of phosphoric acid with 4-nitrophenol.[7] The presence of the electron-withdrawing nitro group on the phenyl ring makes the phosphate ester bond susceptible to enzymatic cleavage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-Nitrophenyl dihydrogen phosphate | [1] |

| Common Names | p-Nitrophenyl phosphate, pNPP | [1][7] |

| Molecular Formula | C₆H₆NO₆P | [1] |

| Molar Mass | 219.09 g/mol | [1][7] |

| CAS Number | 330-13-2 | [1][7] |

| Appearance | White to pale yellow solid | [3] |

| Hydrolysis Product | 4-Nitrophenol (pNP) | [1] |

| Max. Absorbance (Product) | 405 nm | [1][2] |

Table 2: Kinetic Parameters for Calf Intestine Alkaline Phosphatase with pNPP

| Parameter | Value | Conditions |

| K_m_ | 40 ± 3 µM | pH ~8.2 |

| V_max_ | 72.8 ± 1.2 µmol min⁻¹ mg protein⁻¹ | pH ~8.2 |

| k_cat_ | 9.70 ± 0.16 s⁻¹ | pH ~8.2 |

| k_cat_/K_m_ | 2.44 ± 0.16 × 10⁵ M⁻¹ s⁻¹ | pH ~8.2 |

| (Data sourced from a 2023 study on steady-state kinetic analysis.) |

Synthesis and Reaction Mechanisms

Chemical Synthesis of pNPP

The synthesis of pNPP is typically achieved by reacting p-nitrophenol with a phosphorylating agent. A common laboratory and industrial method involves the reaction of p-nitrophenol with phosphorus oxychloride (POCl₃) or a dialkyl chlorophosphate, followed by hydrolysis.[8][9]

Caption: General workflow for the chemical synthesis of pNPP.

Enzymatic Hydrolysis by Alkaline Phosphatase

The utility of pNPP in biochemical assays stems from its enzymatic hydrolysis. Phosphatases catalyze the cleavage of the phosphate group from pNPP.[1] Under alkaline conditions (typically pH > 8), the product, 4-nitrophenol (pNP), deprotonates to form the 4-nitrophenolate ion, which is a yellow-colored chromophore with a maximum absorbance at 405 nm.[1][3] The intensity of the yellow color is directly proportional to the amount of pNP produced and thus to the activity of the enzyme.[2]

Caption: Enzymatic hydrolysis of pNPP by Alkaline Phosphatase.

Experimental Protocols

General Alkaline Phosphatase Activity Assay

This protocol provides a general method for determining alkaline phosphatase activity in a sample using pNPP in a microplate format.

Materials:

-

pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

-

pNPP Substrate Solution: Dissolve pNPP disodium salt in the substrate buffer to a final concentration of 1 mg/mL (or as required). Protect from light and prepare fresh.

-

Stop Solution: 3 N Sodium Hydroxide (NaOH).

-

Enzyme Sample: A purified enzyme or biological sample containing alkaline phosphatase.

-

96-well clear flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare Reagents: Bring all reagents to room temperature before use. Prepare the pNPP Substrate Solution just prior to the assay.

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).

-

Assay Setup:

-

Add 50 µL of each enzyme dilution to the wells of the microplate.

-

Include a blank well containing 50 µL of the dilution buffer without the enzyme.

-

-

Initiate Reaction: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at 37°C (or desired temperature) for 15-30 minutes. The incubation time can be optimized based on enzyme activity. Protect the plate from light during incubation.

-

Stop Reaction: Add 50 µL of 3 N NaOH Stop Solution to each well to stop the enzymatic reaction. The stop solution also enhances the yellow color by ensuring the pH is strongly alkaline.

-

Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Enzyme activity is proportional to the corrected absorbance values.

pNPP in an Indirect ELISA Workflow

This protocol outlines the final detection step of a standard indirect ELISA using an alkaline phosphatase-conjugated secondary antibody and pNPP substrate.

Caption: Final steps of an indirect ELISA using pNPP for detection.

Procedure (following secondary antibody incubation):

-

Washing: After incubation with the alkaline phosphatase-conjugated secondary antibody, wash the microplate wells thoroughly (typically 3-5 times) with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

-

Substrate Addition: Add 100-200 µL of freshly prepared pNPP Substrate Solution to each well.

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light. Monitor the color development. Typical incubation times range from 15 to 60 minutes.

-

Stopping the Reaction (Optional for Endpoint Assays): Once sufficient color has developed, stop the reaction by adding 50 µL of 3 N NaOH to each well.

-

Measurement: Read the optical density (OD) at 405 nm. The OD value is proportional to the amount of target antigen in the original sample.

Applications in Research and Drug Development

-

Enzyme-Linked Immunosorbent Assay (ELISA): pNPP is a standard substrate for AP-based ELISAs used in diagnostics, drug screening, and basic research to quantify proteins, hormones, and other biomolecules.[3]

-

Enzyme Kinetics: It serves as a model substrate for studying the kinetics and inhibition of various phosphatases, aiding in the characterization of enzyme function and the discovery of potential drug candidates.

-

High-Throughput Screening (HTS): The simplicity and reliability of the pNPP assay make it suitable for HTS campaigns to identify inhibitors of protein tyrosine phosphatases (PTPs) and other phosphatases, which are important targets in drug development.[10]

-

Biochemical Assays: It is widely used to determine phosphatase activity in cell lysates, tissue homogenates, and purified enzyme preparations.[11]

References

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. biocompare.com [biocompare.com]

- 3. In vitro diagnostic reagents - disodium p-nitrophenyl phosphate [en.highfine.com]

- 4. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate - Google Patents [patents.google.com]

- 9. CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof - Google Patents [patents.google.com]

- 10. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: Significance and symbolism [wisdomlib.org]

Methodological & Application

Application Notes and Protocols for Protein Quantification Using pNPP Substrate in ELISA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of para-nitrophenyl phosphate (pNPP) as a chromogenic substrate for alkaline phosphatase (AP) in Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of proteins.

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological assay for detecting and quantifying proteins and other antigens. In an ELISA, an enzyme conjugated to an antibody reacts with a substrate to produce a measurable signal, which is proportional to the amount of antigen present. Alkaline phosphatase (AP) is a commonly used enzyme conjugate, and p-nitrophenyl phosphate (pNPP) is a popular chromogenic substrate for its detection.[1][2][3][4] The enzymatic reaction of AP with pNPP yields a yellow, water-soluble product, p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.[1][3][5] This method offers a reliable and sensitive means of protein quantification.

Principle of the Reaction

Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol and inorganic phosphate.[3][6] Under alkaline conditions, the resulting p-nitrophenol is a vibrant yellow color, with a maximum absorption peak at 405 nm.[3][7] The intensity of the color is directly proportional to the amount of alkaline phosphatase activity, and therefore to the amount of the target protein.

References

- 1. stemcell.com [stemcell.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. biocompare.com [biocompare.com]

- 4. ELISA Enzyme Substrates | Thermo Fisher Scientific - US [thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. interchim.fr [interchim.fr]

- 7. file.elabscience.com [file.elabscience.com]

Application Notes and Protocols for p-Nitrophenyl Phosphate (pNPP) Solution Preparation in Enzyme Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Nitrophenyl phosphate (pNPP) is a widely utilized chromogenic substrate for assaying various phosphatases, including alkaline phosphatase (AP) and acid phosphatase (ACP).[1][2] The principle of the assay is based on the enzymatic hydrolysis of the colorless pNPP substrate to produce p-nitrophenol (pNP), a yellow-colored product, and inorganic phosphate.[3][4][5] The rate of pNP formation is directly proportional to the phosphatase activity and can be quantified by measuring the absorbance of the solution at or near 405 nm.[1][2][3] This straightforward and sensitive method is readily adaptable for high-throughput screening in microplate formats, making it a valuable tool in enzyme kinetics studies and drug discovery.[3][6]

Data Presentation: pNPP Solution and Assay Parameters

The following table summarizes the key quantitative data for the preparation and use of pNPP solutions in enzyme kinetic assays.

| Parameter | Recommended Range/Value | Notes |

| pNPP Form | Powder (disodium salt hexahydrate) or pre-weighed tablets.[7] | Powder offers flexibility, while tablets provide convenience and reproducibility.[7] |

| Storage of pNPP Powder | -20°C for long-term storage.[7][8] | Can be stored at +4°C for shorter periods.[7][8] |

| pNPP Stock Solution Concentration | 5–10 mM or 4 mg/mL in water.[1] | A stock solution in water is stable for up to 6 weeks when stored at -20°C in aliquots. |

| pNPP Working Solution Concentration | 1 mg/mL is typical; can be optimized.[7][9] | Should be prepared fresh before use.[1][7] |